1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
612541-98-7 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1,3-dihydroxy-7-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18) |
InChI Key |
LSSCYZPMLULKDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dihydroxy 7 Methoxyacridin 9 10h One
Established Synthetic Pathways for the Acridinone (B8587238) Core
The synthesis of the fundamental acridinone scaffold can be achieved through several established methods, with the Ullmann and Bernthsen syntheses being two of the most prominent.
The Ullmann condensation is a classical and widely used method for forming the acridinone core. This reaction typically involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst and a base, such as potassium carbonate. The resulting N-phenylanthranilic acid intermediate is then cyclized, often under the influence of a strong acid like sulfuric acid or polyphosphoric acid, to yield the acridone (B373769) structure. orgsyn.orgnih.gov The reaction conditions for the initial condensation can be harsh, sometimes requiring high temperatures, but modern advancements have introduced milder catalytic systems. organic-chemistry.orgnih.gov
The Bernthsen acridine (B1665455) synthesis provides an alternative route to acridine derivatives, which can then be oxidized to acridones. This method involves heating a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly zinc chloride. arkat-usa.orgnih.govjocpr.com The reaction typically requires high temperatures, often in the range of 200-270°C, for extended periods. arkat-usa.org The use of polyphosphoric acid can allow for lower reaction temperatures, though this may come at the cost of reduced yields. arkat-usa.org
Targeted Synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
While a specific, detailed synthesis for this compound is not extensively documented in a single source, a plausible synthetic route can be constructed based on the known chemistry of acridone synthesis, particularly the cyclization of N-phenylanthranilic acid derivatives. youtube.com
Precursor Synthesis and Optimization
The key precursor for the targeted synthesis would be a suitably substituted N-phenylanthranilic acid, specifically 2-((3,5-dihydroxyphenyl)amino)-5-methoxybenzoic acid. The synthesis of this intermediate would likely involve an Ullmann condensation between 2-chloro-5-methoxybenzoic acid and 3,5-dihydroxyaniline.
The optimization of this precursor synthesis would focus on the reaction conditions of the Ullmann condensation. This includes the choice of copper catalyst (e.g., copper powder, copper(I) salts), the base (e.g., K2CO3, Cs2CO3), the solvent (e.g., DMF, NMP), and the reaction temperature. The use of ultrasound irradiation has been shown to accelerate the synthesis of N-phenylanthranilic acid derivatives in water, potentially offering a more sustainable approach.
Key Cyclization and Functionalization Steps
The crucial step in forming the acridinone core is the intramolecular cyclization of the N-phenylanthranilic acid precursor. This is typically achieved by treatment with a strong acid, which promotes an intramolecular Friedel-Crafts-type acylation. arkat-usa.org The substitution pattern on the phenyl rings will direct the regioselectivity of the cyclization. For the proposed precursor, the cyclization would lead to the desired this compound.
Recent developments have explored the use of milder and more efficient catalytic systems for this cyclization. For instance, an iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids has been reported to proceed under mild, ligand-free conditions, offering high regioselectivity and excellent yields. arkat-usa.org This method has been shown to be effective for the synthesis of a 1,3-dihydroxyacridone derivative. arkat-usa.org
Yield Optimization and Scalability Considerations
Optimizing the yield of this compound would involve fine-tuning the conditions of both the precursor synthesis and the final cyclization step. For the Ullmann condensation, factors such as catalyst loading, reaction time, and temperature would need to be systematically varied. In the cyclization step, the choice of acid or catalyst and its concentration, as well as the reaction temperature and duration, would be critical parameters.
For scalability, moving from laboratory-scale synthesis to larger production would require addressing several challenges. The high temperatures and long reaction times often associated with classical Ullmann and Bernthsen syntheses can be problematic on a larger scale. The use of more efficient and milder catalytic systems, such as the aforementioned iron-catalyzed cyclization, could offer a more scalable and environmentally friendly alternative. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in the preparation of acridone derivatives, presenting another avenue for scalable production.
Post-Synthetic Modifications and Derivatization Strategies of this compound
The presence of two hydroxyl groups on the this compound molecule provides reactive sites for further chemical modification, allowing for the synthesis of a library of derivatives with potentially altered properties.
Hydroxyl Group Derivatization
The hydroxyl groups at the C-1 and C-3 positions can be readily derivatized through various reactions, including alkylation and esterification.
Alkylation: The hydroxyl groups can be converted to alkoxy groups by reaction with alkyl halides in the presence of a base. The choice of base (e.g., potassium carbonate, sodium hydride) and solvent will influence the reaction's efficiency. This allows for the introduction of various alkyl chains, potentially modulating the compound's solubility and biological activity.
Esterification: The hydroxyl groups can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comlibretexts.orgchemguide.co.uk Alternatively, reaction with an acyl chloride in the presence of a base provides a more reactive pathway to the corresponding esters. chemguide.co.uk This derivatization can be used to introduce a wide range of functional groups to the acridone core. For example, acridone derivatives have been coupled with anti-inflammatory drugs like ibuprofen (B1674241) and naproxen (B1676952) through an ester linkage. rsc.org
The selective derivatization of one hydroxyl group over the other could potentially be achieved by exploiting differences in their reactivity or by using protecting group strategies.
Methoxy (B1213986) Group Transformations
The methoxy group at the C-7 position of the acridinone ring is a common target for chemical modification, primarily through demethylation to reveal a hydroxyl group. This transformation is significant as the resulting phenol (B47542) can serve as a handle for further functionalization or can itself be a key pharmacophoric feature.
O-Demethylation
The cleavage of the methyl ether is a standard transformation in organic synthesis. For methoxy-substituted acridones and related aromatic ethers, several reagents are effective.
Boron Tribromide (BBr₃): This powerful Lewis acid is a highly effective reagent for the demethylation of aryl methyl ethers. orgsyn.orgchem-station.com The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures, which are then gradually allowed to warm to room temperature. orgsyn.org
Hydrobromic Acid (HBr): Strong protic acids such as HBr can also be used to cleave phenolic methyl ethers. commonorganicchemistry.com This method usually requires heating the substrate with a concentrated aqueous solution of HBr, sometimes with acetic acid as a co-solvent to aid solubility. chem-station.com
Alkyl Thiols: Nucleophilic demethylation using alkyl thiols, such as ethanethiol (B150549) (EtSH) or the less odorous 1-dodecanethiol, in the presence of a base provides an alternative under non-acidic conditions. chem-station.com
The choice of demethylation agent often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. For instance, BBr₃ is known for its high reactivity but can sometimes be incompatible with acid-labile groups. orgsyn.orgchem-station.com
Modifications at the Acridinone Nitrogen Atom
The nitrogen atom at the 10-position of the acridinone ring is another key site for synthetic diversification. Alkylation and acylation at this position can significantly influence the molecule's physicochemical properties and biological activity.
N-Alkylation
The introduction of alkyl groups at the acridinone nitrogen is a common strategy in the development of acridone-based compounds. This can be achieved through various methods:
Reaction with Alkyl Halides: Acridones can be N-alkylated by reaction with appropriate alkyl halides (e.g., bromides or chlorides) in the presence of a base. jocpr.com Common bases used for this transformation include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Microwave irradiation can often accelerate these reactions. jocpr.com
Phase Transfer Catalysis: For certain N-alkylations, phase transfer catalysts can be employed to facilitate the reaction between the acridone salt and the alkylating agent in a two-phase system.
N-Acylation
The introduction of an acyl group at the acridinone nitrogen leads to the formation of N-acylacridones or imides. This transformation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides.
Using Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that readily react with the acridone nitrogen, often in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to scavenge the HCl byproduct. derpharmachemica.comyoutube.com
Using Acid Anhydrides: Acid anhydrides offer a less reactive alternative to acyl chlorides. scribd.comyoutube.com The reaction may require a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), or the use of a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) to activate the amide for acylation. scribd.com
The table below summarizes some examples of N-alkylation and N-acylation reactions on acridone scaffolds.
| Starting Material | Reagent | Product | Reference |
| 2-methylacridin-9(10H)-one | Appropriate bromides, K₂CO₃, DMF, Microwave | N-alkylated 2-methylacridones | researchgate.net |
| Acridone | Aryl bromide, Copper catalyst, 2,2,6,6-tetramethylheptane-3,5-dione | N-aryl acridones | nih.gov |
| Amides | Acid anhydrides, MgBr₂·OEt₂ | N-acylamides | scribd.com |
| Amino acids | Acyl chlorides, Cationic surfactants | N-acylamino acids | researchgate.net |
Introduction of Other Functional Groups for SAR Studies
To comprehensively explore the structure-activity relationships, various other functional groups can be introduced onto the this compound core. The reactive positions for such modifications are typically the electron-rich aromatic rings.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen atom of a substrate. wikipedia.orgdamascusuniversity.edu.sy For 1,3-dihydroxy-substituted aromatic systems like the target acridinone, the position ortho to a hydroxyl group (C-2 or C-4) is activated for electrophilic substitution.
A closely related example is the Mannich reaction performed on 1,3-dihydroxyxanthone derivatives. nih.govnih.gov In this reaction, the xanthone (B1684191) is treated with formaldehyde (B43269) and a secondary amine (e.g., diethylamine, piperidine) in an appropriate solvent to yield the corresponding Mannich base. nih.gov This reaction introduces a basic side chain, which can significantly impact the compound's pharmacological properties.
The general mechanism involves the formation of an electrophilic iminium ion from formaldehyde and the secondary amine, which then attacks the electron-rich aromatic ring of the dihydroxyacridone. wikipedia.org
The table below provides examples of Mannich reactions on a similar scaffold.
| Starting Material | Reagents | Product | Reference |
| 1,3-dihydroxyxanthone | Formaldehyde, Secondary amines (e.g., diethylamine, piperidine) | 2- or 4-(dialkylaminomethyl)-1,3-dihydroxyxanthone | nih.govnih.gov |
| 1,3-dihydro-2-benzofuran-1-ol | p-toluenesulfonylamine, Cs₂CO₃ | 1-aminophthalan derivatives | koreascience.kr |
These synthetic transformations provide a versatile toolkit for the chemical modification of this compound, enabling the generation of diverse libraries of analogues for comprehensive structure-activity relationship studies.
Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Dihydroxy 7 Methoxyacridin 9 10h One
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
No specific high-resolution mass spectrometry (HRMS) data has been published for 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one . While the theoretical exact mass is known, experimental HRMS data is essential to confirm the elemental composition with high precision, providing strong evidence for the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Detailed 1D (¹H and ¹³C) and 2D NMR data are fundamental for the structural elucidation of organic molecules. However, for This compound , there is no available literature detailing the chemical shifts (δ), coupling constants (J), or correlations from 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY. This information is indispensable for the unambiguous assignment of all proton and carbon signals in the molecule's structure.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The absence of published 1D and 2D NMR spectra prevents a detailed analysis of the proton and carbon environments within the molecule. Such data would be necessary to confirm the substitution pattern on the acridone (B373769) core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Published IR and UV-Vis spectra for This compound are not available. IR spectroscopy would be crucial for identifying characteristic vibrational frequencies of its functional groups, such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and ether (C-O) bonds. UV-Vis spectroscopy would provide insights into the electronic transitions within the conjugated acridone system.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
There are no published reports on the single-crystal X-ray diffraction analysis of This compound . This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking.
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored
No studies on chiral derivatives of This compound or their analysis by chiroptical methods such as circular dichroism have been found in the surveyed literature.
Computational and Theoretical Chemistry Approaches for 1,3 Dihydroxy 7 Methoxyacridin 9 10h One
Quantum Chemical Calculations
Electronic Structure and Reactivity Predictions (e.g., DFT Studies)
No published studies were found that specifically detail the use of Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure and reactivity of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity indices, which are crucial for understanding its chemical behavior.
Spectroscopic Property Predictions (e.g., NMR and UV-Vis Chemical Shifts)
There is no available research on the theoretical prediction of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound. Computational predictions of these properties are valuable for confirming the experimental characterization of the compound.
Molecular Docking and Dynamics Simulations
Ligand-Target Interaction Prediction and Binding Mode Analysis
No molecular docking or molecular dynamics simulation studies have been published that focus on the interaction of this compound with any biological target. These computational techniques are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein's active site.
Conformational Analysis and Stability
A detailed conformational analysis and stability assessment of this compound through computational methods has not been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity, and the absence of such studies indicates a lack of sufficient biological activity data for this specific compound and its close analogs to build a predictive model.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of this compound, a member of the acridinone (B8587238) class of compounds, heavily relies on Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. tsijournals.com These models are instrumental in predicting the therapeutic potential of novel compounds and in guiding the synthesis of more potent analogues.
For acridinone derivatives, multiple linear regression (MLR) analysis is a commonly employed technique to build these predictive models. nih.gov The fundamental principle is to identify and quantify molecular descriptors that are significantly associated with a specific biological activity, such as antitumor or antimicrobial effects. The biological activity data, often expressed as the concentration required to inhibit a biological process by 50% (IC50), is converted to a logarithmic scale (pIC50) for these analyses. scialert.net
The process begins with the creation of a dataset of acridinone derivatives with known biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software, employing methods like molecular mechanics (MM+) and semi-empirical (AM1) calculations to achieve stable conformations. nih.gov Following this, a wide array of molecular descriptors is calculated for each molecule in the dataset.
The development of the QSAR model involves selecting the most relevant descriptors and fitting them into a linear equation. For instance, a hypothetical QSAR model for the biological activity of acridinone derivatives might take the following form:
pIC50 = β₀ + β₁ * (Descriptor 1) + β₂ * (Descriptor 2) + ... + ε
Where:
pIC50 represents the biological activity.
β₀, β₁, β₂ are the regression coefficients determined from the analysis.
Descriptor 1, Descriptor 2, etc. , are the selected molecular properties.
ε is the error term.
These predictive models, once validated, can be used to estimate the biological activity of new or yet-to-be-synthesized compounds like this compound, thereby streamlining the drug discovery process. tsijournals.com The insights gained from the model can also elucidate the mechanism of action by highlighting the molecular features crucial for bioactivity. nih.gov
Descriptor Selection and Model Validation
The robustness and predictive power of a QSAR model are critically dependent on the appropriate selection of molecular descriptors and rigorous validation of the resulting model.
Descriptor Selection
The process of descriptor selection aims to identify a small subset of descriptors from a large pool that has the most significant impact on the biological activity, while avoiding multicollinearity. For acridinone derivatives, a variety of descriptor classes are considered:
Hydrophobic Descriptors: Such as the logarithm of the n-octanol-water partition coefficient (logP), which quantifies the lipophilicity of the molecule. nih.gov
WHIM (Weighted Holistic Invariant Molecular) Descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. Examples include G3m (3rd component symmetry directional WHIM index weighted by atomic masses). nih.gov
Quantum-Chemical Descriptors: These descriptors, derived from quantum mechanical calculations, describe the electronic properties of the molecule. Examples include the heat of formation (AM1-HF), which indicates molecular stability. scialert.net
Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in the molecule. researchgate.net
Indicator Variables: These are binary variables used to denote the presence or absence of specific structural features, such as a particular substituent or a bridge of a certain length. scialert.net
Genetic Function Algorithm (GFA) is a sophisticated method used for variable selection in QSAR studies of acridinone derivatives. tsijournals.com It mimics natural evolution to select the optimal combination of descriptors that results in a statistically significant and predictive model.
Model Validation
Model validation is a crucial step to ensure that the developed QSAR model is robust, reliable, and has good predictive capability for new compounds. basicmedicalkey.com It is typically performed using two main strategies:
Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was built. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. basicmedicalkey.comnih.gov In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is evaluated using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. tsijournals.com
External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model is then used to predict the activity of the compounds in the test set. The predictive performance is assessed using the predicted correlation coefficient (R²pred). A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new compounds. mdpi.com
The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes. basicmedicalkey.com These include defining the model's applicability domain, which specifies the chemical space for which the model can make reliable predictions. researchgate.netnih.gov
Below is an interactive table summarizing the types of descriptors that could be used in a QSAR study of this compound and a table outlining key statistical parameters for model validation.
Table 1: Potential Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor Example | Description |
|---|---|---|
| Hydrophobic | logP | n-octanol-water partition coefficient, indicates lipophilicity. nih.gov |
| WHIM (3D) | G3m | 3rd component symmetry directional WHIM index weighted by atomic masses. nih.gov |
| Quantum-Chemical | AM1-HF | Heat of formation calculated by the AM1 method, indicates molecular stability. scialert.net |
| Topological (2D) | nS | Number of sulfur atoms in a molecule. scialert.net |
| Indicator Variable | I₁ | Presence/absence of a specific substituent or functional group. scialert.net |
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. tsijournals.com | > 0.8 nih.gov |
| Cross-validated R² (Leave-One-Out) | Q² or R²cv | Measures the internal predictive ability of the model. tsijournals.com | > 0.5 tsijournals.com |
| Predicted R² for External Test Set | R²pred | Measures the external predictive ability of the model on new data. mdpi.com | > 0.6 mdpi.com |
Pharmacokinetic and Metabolic Studies of 1,3 Dihydroxy 7 Methoxyacridin 9 10h One in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
No experimental data from animal models such as rats or mice is available in the public domain for 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one. Such studies are essential for understanding the journey of a potential drug through the body.
There are no published studies detailing the oral bioavailability of this compound. The extent and rate of its absorption after oral administration remain uncharacterized.
Information regarding the distribution of this compound into various tissues and organs following administration in preclinical models has not been reported.
The specific metabolic pathways of this compound have not been elucidated. Generally, acridine (B1665455) and acridone (B373769) compounds can undergo metabolism through oxidation, often converting them into more water-soluble forms for easier excretion. researchgate.net The major family of enzymes responsible for the metabolism of many drugs is the Cytochrome P450 (CYP) system, located primarily in the liver. doi.orgnih.govacs.org It is plausible that CYP enzymes would be involved in the metabolism of this acridinone (B8587238) derivative, potentially through hydroxylation or demethylation, but this has not been experimentally verified.
The routes of excretion (e.g., via urine or feces) and the clearance rate of this compound from the body have not been determined in preclinical studies.
Plasma Protein Binding Characteristics
There is no available data on the extent to which this compound binds to plasma proteins, such as albumin. This characteristic is crucial as it influences the amount of free compound available to exert its pharmacological effects.
In Vitro Metabolic Stability in Liver Microsomes or Hepatocytes (non-human)
No studies reporting the in vitro metabolic stability of this compound in non-human liver microsomes or hepatocytes were found. This type of assay is a standard preclinical test used to predict how quickly a compound might be metabolized in the liver. nih.govmedchemexpress.com The test involves incubating the compound with liver fractions (microsomes or S9) or intact liver cells (hepatocytes) and measuring the rate at which the parent compound disappears over time. nih.govmedchemexpress.com This data is used to calculate parameters like in vitro half-life and intrinsic clearance, which help in forecasting the in vivo hepatic clearance of a drug. medchemexpress.com
The table below illustrates the typical format for presenting such data, although no specific values are available for the compound .
| Compound | Species | Test System | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Reference Compound | e.g., Rat | e.g., Liver Microsomes | Value | Value |
Drug-Drug Interaction Potential (based on in vitro enzyme inhibition/induction)
Comprehensive searches of scientific databases and literature have not yielded specific studies on the inhibitory or inductive effects of this compound on key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.
The potential for a compound to cause drug-drug interactions is a critical aspect of its preclinical development. Such interactions often arise from the inhibition or induction of CYP enzymes. nih.gov Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov Conversely, induction can accelerate the metabolism of other drugs, reducing their efficacy. nih.govnih.gov
The pregnane (B1235032) X receptor (PXR) is a key nuclear receptor that regulates the expression of many drug-metabolizing enzymes and transporters, including CYP3A4. nih.govnih.gov Compounds that activate PXR can induce these enzymes, leading to significant drug-drug interactions. nih.govnih.gov Without experimental data, it is not possible to determine if this compound acts as a PXR agonist.
While research exists for structurally related acridone alkaloids and other compounds with similar core structures, these findings cannot be extrapolated to this compound with scientific accuracy. For instance, studies on other complex heterocyclic molecules have detailed their interactions with CYP enzymes, but this information is specific to the tested compounds. nih.govdrugbank.comnih.gov
Further research, including in vitro assays with human liver microsomes or recombinant CYP enzymes, is necessary to characterize the drug-drug interaction potential of this compound. Such studies would involve determining its inhibitory concentration (IC50) values against a panel of major CYP isoforms and assessing its ability to induce the expression of these enzymes.
Future Research Directions and Potential Applications of 1,3 Dihydroxy 7 Methoxyacridin 9 10h One
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research is focused on developing more efficient and environmentally friendly methods for synthesizing the acridone (B373769) core. Traditional methods often rely on harsh conditions, such as using strong acids like polyphosphoric acid or condensing agents like zinc chloride and phosphorus oxychloride. acs.orgnih.gov
Modern synthetic strategies are moving towards more sustainable approaches. rsc.org Key areas of exploration include:
Green Chemistry: The use of supercritical fluid technology presents a sustainable alternative for the extraction, separation, and isolation of alkaloids, minimizing the use of conventional, environmentally harmful solvents. rsc.org
Catalytic Methods: Research into metal-catalyzed reactions, such as the Ullmann condensation, and the use of milder catalysts like p-toluenesulfonic acid and titanium isopropoxide, are being explored to improve reaction efficiency and reduce waste. acs.orgresearchgate.net
These advancements aim to make the synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one and its analogs more accessible, cost-effective, and environmentally benign.
Development of Advanced Derivatization Strategies for Enhanced Specificity
The core structure of this compound is a template for creating a diverse library of derivatives with potentially enhanced biological specificity and potency. Derivatization strategies focus on modifying key positions on the acridone ring to optimize interactions with biological targets.
Future directions in derivatization include:
Target-Oriented Synthesis: Introducing specific functional groups to engage with key residues in the active sites of target proteins, such as kinases or DNA structures. acs.org For example, adding groups to interact with the P-loop or DFG motif of kinases can increase inhibitor potency and selectivity. acs.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of the acridone scaffold and analysis of the resulting compounds' biological activities are crucial for identifying the chemical features essential for efficacy. nih.gov This includes N-alkylation and amidation to explore how different substituents affect target binding. acs.org
Improving Physicochemical Properties: Modifications can be made to enhance properties like solubility and bioavailability, which are critical for therapeutic potential. nih.gov For instance, incorporating hydrophilic groups can improve a compound's performance as an antimicrobial agent. nih.gov
| Derivatization Strategy | Objective | Example Target Interaction | Potential Outcome |
|---|---|---|---|
| Introduction of P-loop interacting groups | Increase kinase inhibitor potency | Hydrogen bonding with Gly65 in MARK4 active site. acs.org | Enhanced and more selective kinase inhibition. |
| N-alkylation/Amidation | Explore SAR and improve binding | Amidation with piperazine (B1678402) or tryptophan to bind in the ATP-binding site. acs.org | Identification of derivatives with high inhibitory activity. |
| Incorporation of hydrophilic groups | Enhance solubility and bioavailability | Improved interaction with bacterial cell walls. | Augmented antimicrobial efficacy. nih.gov |
| Attachment of cationic side chains | Increase affinity for DNA G-quadruplexes | Electrostatic interactions with the negatively charged phosphate (B84403) backbone. | Development of selective anticancer agents. rsc.orgnih.gov |
Deeper Mechanistic Elucidation of Biological Actions
While acridone derivatives are known to possess a range of biological activities, a deeper understanding of their precise mechanisms of action is a key area of future research. The planar structure of acridones allows them to intercalate into DNA, which is a primary mode of action for their anticancer effects. nih.govmdpi.com However, recent studies suggest more complex mechanisms are at play.
Future research will focus on:
Identifying Specific Molecular Targets: Moving beyond DNA intercalation to identify specific protein targets, such as topoisomerase II, protein kinases (e.g., MARK4), and signaling pathways like PI3K/AKT/mTOR and p53. acs.orgrsc.org
Investigating G-Quadruplex Stabilization: A significant area of interest is the ability of acridone derivatives to selectively bind to and stabilize G-quadruplex DNA structures, which are found in telomeres and oncogene promoter regions. rsc.orgnih.gov This interaction can inhibit the activity of the enzyme telomerase and disrupt cancer cell replication. rsc.orgnih.gov
Modulation of Drug Resistance: Studying how acridone derivatives can act as modulators of multidrug resistance (MDR), for instance, by inhibiting efflux pumps like P-glycoprotein (P-gp). nih.gov
Application as a Chemical Probe or Research Tool
The inherent fluorescent properties of the acridone nucleus make it an excellent scaffold for the development of chemical probes and research tools for biological imaging and sensing. nih.govrsc.org
Potential applications include:
Fluorescent Labeling: The acridone chromophore can be conjugated with other functional groups to create biomarkers for cell imaging. mdpi.com Its sensitivity to the local environment allows for the development of probes that can report on cellular parameters like polarity and viscosity. rsc.orgmdpi.com
DNA Probes: Acridone derivatives are effective DNA intercalators and can be used as fluorescent probes to study DNA structures and interactions. nih.govmdpi.com Some derivatives show selectivity for G-quadruplex DNA over double-stranded DNA, making them valuable tools for studying these specific structures. rsc.orgnih.gov
Ion Sensing: By modifying the acridone structure, it is possible to create fluorescent molecular probes that can selectively bind to and detect biologically important molecules like ATP and ADP, allowing for the monitoring of metabolic processes. nih.gov
Potential as a Lead Compound for Preclinical Drug Discovery Efforts
This compound and its derivatives are considered promising lead compounds for the development of new drugs, particularly in the areas of oncology and infectious diseases. nih.govnih.gov
Anticancer Agents: Acridone derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, including pancreatic, lung, and melanoma cells. nih.govrsc.org Their mechanisms of action, including DNA intercalation, G-quadruplex stabilization, and inhibition of key cancer-related enzymes, make them attractive candidates for further preclinical development. nih.govrsc.orgnih.gov
Antimicrobial Agents: These compounds have also demonstrated notable antibacterial and antifungal activity. nih.govmedchemexpress.com Research has shown efficacy against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Future work will focus on optimizing these compounds to combat drug-resistant strains. nih.gov
Antiviral and Antimalarial Activity: The acridone scaffold has been investigated for its potential to inhibit retroviruses like HIV by targeting enzymes such as integrase. google.com Additionally, acridine (B1665455) derivatives have shown promise as antimalarial agents by interfering with heme detoxification in Plasmodium parasites. rsc.org
| Therapeutic Area | Biological Target/Mechanism | Example Pathogen/Cell Line | Supporting Evidence |
|---|---|---|---|
| Anticancer | G-quadruplex stabilization, DNA intercalation | PanC-1, MIA PaCa-2 (pancreatic cancer). rsc.org | Derivatives show cytotoxicity and ability to stabilize oncogene-related G-quadruplexes. rsc.orgnih.gov |
| Antibacterial | Inhibition of bacterial growth | Pseudomonas aeruginosa, Staphylococcus aureus. nih.gov | Modified derivatives show significant activity, sometimes exceeding standard antibiotics. nih.gov |
| Antifungal | Inhibition of fungal growth | Candida albicans. nih.gov | Specific derivatives exhibit enhanced antifungal activity compared to standard treatments. nih.gov |
| Antiviral (HIV) | Inhibition of HIV-1 integrase. google.com | HIV-1 | Compounds inhibited integration and disintegration steps in in vitro assays. google.com |
| Antimalarial | Inhibition of hemozoin formation, topoisomerase II | Plasmodium falciparum. rsc.org | Derivatives interfere with parasite detoxification and replication processes. rsc.org |
Integration with Nanotechnology or Targeted Delivery Systems (for research purposes)
To enhance the therapeutic potential and overcome challenges like poor solubility or off-target effects, future research will explore the integration of acridone derivatives with nanotechnology and targeted delivery systems.
Nanoparticle Formulation: Encapsulating acridone compounds within nanoparticles can improve their stability, solubility, and pharmacokinetic profile. This approach can also enable controlled release of the drug at the target site.
Targeted Delivery: Conjugating acridone derivatives to targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on cancer cells can increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues.
Photodynamic Therapy (PDT): Acridone-based structures can be hybridized with photosensitizing molecules like porphyrins. nih.gov These hybrid compounds can be designed to accumulate in tumor tissues and, upon activation with light of a specific wavelength, generate reactive oxygen species that induce localized cell death, offering a selective cancer therapy. nih.gov
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one with high purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by cyclization. To ensure purity, employ column chromatography with silica gel (60–120 mesh) and a gradient elution system (e.g., hexane:ethyl acetate 3:1 to 1:2). Monitor reaction progress via thin-layer chromatography (TLC) using UV detection at 254 nm. Post-synthesis, validate purity using high-performance liquid chromatography (HPLC) with a C18 column and mobile phase of methanol:water (70:30) at 1.0 mL/min flow rate .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For electronic properties, conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., methanol, DMSO) to analyze absorption maxima (λmax). Fluorescence spectroscopy with excitation at 633 nm (He-Ne laser) can assess pH-dependent emission profiles .
Q. What are the critical factors influencing the compound’s stability during storage?
- Methodological Answer : Stability is pH- and light-sensitive. Store lyophilized samples at -20°C in amber vials under inert gas (argon or nitrogen). For aqueous solutions, maintain pH 6–8 (phosphate buffer) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s fluorescence efficiency in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity effects on excited-state proton transfer. Design a systematic study using time-resolved fluorescence spectroscopy to compare lifetimes in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents. Pair this with density functional theory (DFT) calculations to model solvation effects on the excited-state geometry .
Q. What computational strategies are effective for optimizing reaction conditions in large-scale synthesis?
- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) based on quantum chemical calculations (DFT/B3LYP/6-31G* level) to identify transition states and intermediates. Validate predictions with microreactor experiments under continuous-flow conditions (residence time: 10–30 min, 80–120°C) .
Q. How can factorial design improve the yield of hydroxylation reactions in acridinone derivatives?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–12 hr). Analyze interactions using ANOVA and response surface methodology (RSM). For example, a study found that increasing catalyst loading beyond 10 mol% did not significantly improve yield (p > 0.05) but increased side products .
Key Considerations for Interdisciplinary Research
- Chemical Biology Applications : Use the compound as a fluorescent probe for live-cell imaging by conjugating it to targeting moieties (e.g., antibodies). Validate specificity via confocal microscopy and competitive binding assays .
- Environmental Chemistry : Assess photodegradation pathways under simulated sunlight (Xe lamp, 100 mW/cm²) using LC-MS to identify byproducts and ecotoxicity via Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
